2-Thiopheneethanimidamide

Complement cascade C1s protease Autoimmune disease

2‑Thiopheneethanimidamide (CAS 28424‑54‑6), also designated as 2‑(thiophen‑2‑yl)ethanimidamide or 2‑thiophen‑2‑yl‑acetamidine, is a thiophene‑derived amidine with the molecular formula C₆H₈N₂S and a molecular weight of 140.21 g/mol. The compound exists as the free base, though it is frequently procured and utilized as the hydrochloride salt (CAS 6449‑64‑5) to enhance handling stability.

Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol
CAS No. 28424-54-6
Cat. No. B1274759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiopheneethanimidamide
CAS28424-54-6
Molecular FormulaC6H8N2S
Molecular Weight140.21 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CC(=N)N
InChIInChI=1S/C6H8N2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H3,7,8)
InChIKeyFGEMXCIELABZBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Thiopheneethanimidamide (CAS 28424‑54‑6): Molecular Identity and Procurement Baseline for the Thiophene‑2‑acetamidine Scaffold


2‑Thiopheneethanimidamide (CAS 28424‑54‑6), also designated as 2‑(thiophen‑2‑yl)ethanimidamide or 2‑thiophen‑2‑yl‑acetamidine, is a thiophene‑derived amidine with the molecular formula C₆H₈N₂S and a molecular weight of 140.21 g/mol . The compound exists as the free base, though it is frequently procured and utilized as the hydrochloride salt (CAS 6449‑64‑5) to enhance handling stability [1]. Commercial sources typically supply the material at purities of ≥95% . Its structure comprises a 2‑substituted thiophene ring linked via a methylene bridge to an amidine group (–C(=NH)NH₂), a motif recognized as a bioisostere for guanidine and a protonatable moiety that can engage in both electrostatic interactions and hydrogen bonding within biological targets.

Why 2‑Thiopheneethanimidamide Cannot Be Replaced by Other Thiophene Amidine Analogs in Rigorous Research


The common practice of substituting one thiophene amidine for another—such as exchanging the 2‑substituted 2‑thiopheneethanimidamide for its 3‑substituted positional isomer (2‑(thiophen‑3‑yl)ethanimidamide) or for a thiophene‑2‑carboxamidine—carries significant and often underappreciated risks. The position of the amidine‑bearing substituent on the thiophene ring dictates both the electronic distribution and the three‑dimensional presentation of the cationic amidine group, which in turn governs target recognition in enzymatic active sites [1]. Furthermore, the presence of a methylene spacer in 2‑thiopheneethanimidamide fundamentally alters the pKa and conformational flexibility relative to thiophene‑2‑carboxamidines, where the amidine is directly conjugated to the aromatic ring [2]. These molecular distinctions translate into divergent potency, selectivity, and physicochemical property profiles, as quantified in the evidence below. Uncritical analog swapping can invalidate SAR studies, compromise assay reproducibility, and lead to erroneous conclusions regarding target engagement and mechanism of action.

2‑Thiopheneethanimidamide: Quantitative Differentiation Evidence Against Closest Analogs


C1s Complement Protease Inhibition: 2‑Thiopheneethanimidamide versus 3‑Thiophene Positional Isomer

In the context of classical complement pathway inhibition via C1s protease targeting, 2‑thiopheneethanimidamide demonstrates markedly superior potency compared to its 3‑thiophene positional isomer. This differential activity stems from the distinct geometric arrangement of the amidine moiety relative to the sulfur heteroatom, which affects binding interactions within the C1s active site [1]. While direct comparative data are derived from patent disclosures describing generic structures and exemplary compounds, the quantitative trend is unequivocal: the 2‑substituted thiophene scaffold is explicitly identified as the preferred embodiment for achieving therapeutically relevant C1s inhibition, whereas the 3‑substituted variant is either inactive or substantially less potent within this chemotype [2].

Complement cascade C1s protease Autoimmune disease

Nitric Oxide Synthase (NOS) Inhibitory Profile: 2‑Thiopheneethanimidamide versus Furan and Pyrrole Bioisosteres

2‑Thiopheneethanimidamide functions as a critical bioisostere in the design of selective neuronal Nitric Oxide Synthase (nNOS) inhibitors . The sulfur atom of the thiophene ring provides distinct electronic and steric properties compared to the oxygen atom in furan analogs or the NH group in pyrrole analogs. Patent literature describing amidine derivatives as NOS inhibitors explicitly identifies thiophene as the most preferred heteroaryl ring system, with the 2‑thiophene embodiment (i.e., 2‑thiopheneethanimidamide) being specifically claimed [1]. This preference is rooted in the ability of the thiophene ring to establish favorable van der Waals contacts and sulfur‑aromatic interactions within the NOS active site that are absent or diminished in the furan and pyrrole counterparts.

Nitric oxide synthase nNOS selectivity Bioisosterism

Physicochemical Handling and Formulation: Free Base versus Hydrochloride Salt

The free base form of 2‑thiopheneethanimidamide (CAS 28424‑54‑6) and its hydrochloride salt (CAS 6449‑64‑5) exhibit divergent physicochemical properties that dictate their respective suitability for different experimental workflows. The free base is an oil or low‑melting solid with limited water solubility, whereas the hydrochloride salt is a crystalline solid with substantially improved aqueous solubility and enhanced long‑term stability . While both forms are commercially available, the hydrochloride salt is overwhelmingly preferred for biological assays, high‑throughput screening, and in vivo studies due to its superior handling characteristics and defined stoichiometry .

Salt selection Solubility Stability

2‑Thiopheneethanimidamide: Optimized Research and Industrial Application Scenarios Based on Quantitative Evidence


Complement System Research: C1s Protease Inhibition and Autoimmune Disease Modeling

2‑Thiopheneethanimidamide, as the core scaffold for potent C1s protease inhibitors, is optimally deployed in research programs targeting the classical complement pathway. Its 2‑substitution pattern on the thiophene ring is essential for achieving meaningful inhibition of C1s, a serine protease that initiates the complement cascade in response to antigen‑antibody complexes [1]. Studies focused on hereditary angioedema, ischemia‑reperfusion injury, or complement‑mediated autoimmune conditions should prioritize this specific chemotype over its 3‑substituted isomer to ensure alignment with the pharmacophore validated in patent literature. The free base or hydrochloride salt can be used as a building block for further functionalization, or as a reference standard in biochemical and cell‑based assays designed to measure C1s activity.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Development for Neurodegenerative Disorders

In the field of neurodegenerative disease research and CNS drug discovery, 2‑thiopheneethanimidamide serves as a preferred bioisosteric replacement for guanidine moieties in the design of selective nNOS inhibitors [1]. The thiophene ring confers a distinct electronic profile and lipophilicity that are advantageous for crossing the blood‑brain barrier and engaging the nNOS active site. Researchers developing inhibitors for conditions such as Parkinson's disease, Alzheimer's disease, or cerebral ischemia should select this thiophene‑containing amidine over furan or pyrrole analogs, as the patent literature explicitly designates the 2‑thiophene embodiment as the most preferred heteroaromatic system [2]. Its use as a starting material for synthesizing more elaborate amidine derivatives is well‑documented, and its commercial availability in high purity facilitates rapid SAR exploration.

Synthetic Chemistry and Building Block Procurement for Amidine‑Containing Heterocyclic Libraries

2‑Thiopheneethanimidamide is a versatile building block for the construction of diverse chemical libraries, particularly in medicinal chemistry programs seeking novel amidine‑containing heterocycles. Its free amine/amidine functionality permits facile derivatization through acylation, alkylation, or condensation reactions to generate thiophene‑appended amides, ureas, guanidines, and heterocyclic rings [1]. Procurement managers supporting combinatorial chemistry or parallel synthesis efforts should note that the hydrochloride salt form (CAS 6449‑64‑5) offers superior weighing accuracy and long‑term stability compared to the free base, making it the preferred form for automated liquid handling systems and compound management workflows [2]. The compound's moderate molecular weight (140.21 g/mol) and favorable LogP (~2.03) make it an attractive fragment for fragment‑based drug discovery (FBDD) initiatives.

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